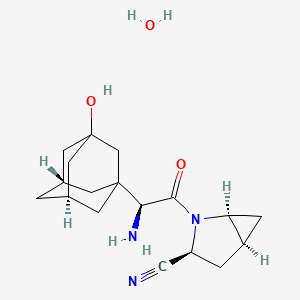

saxagliptin monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

saxagliptin monohydrate is a complex organic compound with a unique structure that includes an adamantyl group, a bicyclic hexane ring, and a carbonitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of saxagliptin monohydrate involves multiple steps, including the formation of the adamantyl group, the construction of the bicyclic hexane ring, and the introduction of the carbonitrile group. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Amide Coupling and Dehydration

The commercial synthesis involves :

-

Amide bond formation :

-

N-Boc-3-hydroxyadamantylglycine (2 ) couples with methanoprolineamide (3 ) using EDC.

-

-

Nitrile formation :

-

Primary amide dehydration with trifluoroacetic anhydride (TFAA) yields the cyanide intermediate.

-

-

Deprotection :

Cyclic Amidine Formation

Saxagliptin free base undergoes intramolecular cyclization in solution to form a six-membered cyclic amidine (9 ) :

-

Mechanism : Nucleophilic attack by the secondary amine on the nitrile carbon.

-

Impact : Thermodynamically favored but undesirable for drug stability.

-

Mitigation : Monohydrate form stabilizes the free base by hydrogen bonding, reducing cyclization .

Figure 1 : Cyclic amidine formation from saxagliptin free base.

Hydrolytic Degradation

The nitrile group resists hydrolysis under physiological conditions but degrades in strong acids/bases:

-

Acidic hydrolysis : Forms carboxylic acid derivatives.

-

Basic hydrolysis : Yields amides or amines, depending on conditions .

Nitrile Group

-

DPP-4 inhibition : Forms a reversible covalent bond with Ser630-OH via histidine-assisted mechanism .

-

Stability : Resistant to ambient hydrolysis but reactive under extreme pH or high temperatures .

3-Hydroxyadamantyl Moiety

-

Oxidation : Susceptible to metabolic oxidation at the hydroxyl position, forming ketone derivatives .

-

Steric effects : Bulky structure slows enzymatic degradation, enhancing plasma half-life .

Process-Related Impurities

-

Isomeric impurities : Arise during adamantyl group synthesis or incorrect stereochemical coupling .

-

Residual solvents : Methanol and TFA require strict control (<0.1% per ICH guidelines) .

Table 2: Common Impurities in this compound

| Impurity | Source | Control Measure |

|---|---|---|

| Cyclic amidine (9 ) | Free base cyclization | Maintain monohydrate form |

| Adamantyl ketone | Oxidation | Limit exposure to oxidizers |

| Des-hydroxy analog | Incomplete hydroxylation | Optimize reaction stoichiometry |

Physicochemical Interactions

Aplicaciones Científicas De Investigación

Monotherapy for Type 2 Diabetes

Saxagliptin monohydrate has been shown to significantly reduce glycosylated hemoglobin (HbA1c) levels when used as a standalone treatment. Clinical studies indicate that saxagliptin can lower HbA1c by approximately 0.4% to 0.9% compared to placebo, demonstrating its efficacy in improving glycemic control in treatment-naïve patients .

Combination Therapy

Saxagliptin is often utilized in combination with other antidiabetic medications, such as metformin, sulfonylureas, and thiazolidinediones. Studies have shown that combining saxagliptin with metformin can lead to greater reductions in HbA1c levels—up to 2.53%—compared to either medication alone . This combination therapy is particularly beneficial for patients who do not achieve adequate glycemic control with monotherapy.

Elderly and Renal Impairment Populations

Saxagliptin is considered safe and effective for use in elderly patients and those with renal impairment, where other medications like metformin may be contraindicated. Research indicates that saxagliptin maintains a favorable safety profile with a low incidence of hypoglycemia in these populations .

Efficacy Data

The following table summarizes the efficacy of saxagliptin compared to placebo and other antidiabetic agents:

| Study Type | Treatment | HbA1c Reduction (%) | Fasting Plasma Glucose Reduction (mg/dL) |

|---|---|---|---|

| Monotherapy | Saxagliptin (2.5-5 mg) | 0.4 - 0.9 | 9 - 22 |

| Combination Therapy | Saxagliptin + Metformin | Up to 2.53 | Not specified |

| Combination Therapy | Saxagliptin + Glyburide | Greater than glyburide alone | Not specified |

Safety Data

Saxagliptin is generally well tolerated, with side effects similar to those observed with placebo treatments. Common adverse effects include headache, upper respiratory tract infections, and gastrointestinal disturbances . Importantly, saxagliptin does not significantly increase the risk of cardiovascular events or severe hypoglycemia compared to other treatments .

Case Studies

Case Study: Efficacy in Elderly Patients

A clinical trial involving elderly patients demonstrated that saxagliptin effectively lowered HbA1c levels without significant adverse effects, supporting its use in this demographic where polypharmacy is common .

Case Study: Combination Therapy Effectiveness

In a study comparing saxagliptin plus metformin versus metformin alone over a 52-week period, the combination therapy resulted in significantly improved HbA1c levels while maintaining a similar safety profile .

Mecanismo De Acción

The mechanism by which saxagliptin monohydrate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- (1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile

- (1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile

Uniqueness

The uniqueness of saxagliptin monohydrate lies in its specific combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.

Propiedades

Fórmula molecular |

C18H27N3O3 |

|---|---|

Peso molecular |

333.4 g/mol |

Nombre IUPAC |

(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate |

InChI |

InChI=1S/C18H25N3O2.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H2/t10-,11+,12-,13+,14+,15-,17?,18?;/m1./s1 |

Clave InChI |

AFNTWHMDBNQQPX-ZBMKVBKGSA-N |

SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O |

SMILES isomérico |

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N.O |

SMILES canónico |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O |

Pictogramas |

Irritant; Health Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.